![molecular formula C19H25N5O3 B5555733 3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)
3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide
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Overview
Description
The compound “3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They are used in a wide range of applications, from pharmaceuticals to industrial uses .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzamides are typically solid at room temperature, and their solubility in water can vary .Scientific Research Applications
Synthesis and Derivative Development
The compound belongs to a broader class of chemicals that are synthesized for various research purposes, including the exploration of new therapeutic agents. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the chemical versatility and potential pharmacological applications of these compounds (Abu‐Hashem et al., 2020).
Biological Evaluation
Research on related compounds has demonstrated significant biological activities, such as anticancer and anti-5-lipoxygenase effects, further illustrating the potential of these compounds in medicinal chemistry. A study on novel pyrazolopyrimidines derivatives emphasized their anticancer and anti-5-lipoxygenase properties, hinting at the therapeutic potential of similarly structured compounds (Rahmouni et al., 2016).
Antidopaminergic Properties
Investigations into the antidopaminergic properties of compounds similar to the one have revealed their potential as antipsychotic agents, showing promise for the development of treatments with lower tendencies to induce extrapyramidal side effects (Högberg et al., 1990).
Antimicrobial Activity
The synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings highlight the application of such compounds in addressing bacterial and fungal infections, providing a basis for the development of new antimicrobial agents (Hossan et al., 2012).
Organic Synthesis Applications
The versatility of related compounds in organic synthesis is also noteworthy. For instance, the use of 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone in benzyloxycarbonylating agents demonstrates the utility of such compounds in the synthesis of protected amino acids and peptides, highlighting their importance in synthetic organic chemistry (Katoh et al., 1996).
Mechanism of Action
properties
IUPAC Name |
3,4-dimethoxy-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-26-15-6-5-14(11-16(15)27-2)19(25)21-8-7-20-17-12-18(23-13-22-17)24-9-3-4-10-24/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEYMLSXGQLSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide |
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